[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride
Description
[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride (CAS: Not explicitly listed in evidence; molecular formula: C₆H₁₃ClN₂O) is a substituted isoxazoline derivative. The compound features a 4,5-dihydroisoxazole (isoxazoline) ring with an ethyl group at position 3 and an aminomethyl group at position 5, stabilized as a hydrochloride salt. Isoxazolines are heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties .
Properties
IUPAC Name |
(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-5-3-6(4-7)9-8-5;/h6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDPLKQLABUGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-97-6 | |
| Record name | 5-Isoxazolemethanamine, 3-ethyl-4,5-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The compound [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is typically synthesized via a multi-step process involving:
- Formation of the isoxazoline (4,5-dihydroisoxazole) ring through 1,3-dipolar cycloaddition reactions.
- Introduction of the ethyl substituent at the 3-position of the isoxazoline ring.
- Functionalization of the 5-position with a methylamine group.
- Conversion of the free amine to its hydrochloride salt for enhanced stability and handling.
Preparation of the 4,5-Dihydroisoxazole Ring
The core 4,5-dihydroisoxazole ring is commonly prepared by 1,3-dipolar cycloaddition of nitrile oxides to alkenes or allyl derivatives. This method is well-documented in the literature for generating isoxazoline rings with various substituents.
- For example, oximes are converted to nitrile oxides in situ, which then undergo cycloaddition with appropriate alkenes to yield 4,5-dihydroisoxazoles with high regioselectivity and moderate to good yields.
- Reaction conditions typically involve mild temperatures (room temperature to slightly elevated) in solvents such as methanol or dichloromethane.
- Purification is achieved by column chromatography using hexane/ethyl acetate mixtures.
Introduction of the Ethyl Group at the 3-Position
- The ethyl substituent at the 3-position of the isoxazoline ring is introduced either by using ethyl-substituted alkenes in the cycloaddition step or by subsequent alkylation reactions.
- Alkylation methods often employ ethyl halides under basic conditions to selectively alkylate the 3-position carbon of the isoxazoline ring.
- Yields for these alkylation steps are generally moderate to high, depending on reaction conditions and substrate purity.
Functionalization to Methylamine Derivative
- The methylamine group attached to the 5-position is introduced by reduction or substitution reactions on suitable precursors.
- One approach involves converting an ester or nitrile group at the 5-position to the corresponding amine via reduction with reagents such as lithium aluminum hydride or catalytic hydrogenation.
- Alternatively, nucleophilic substitution using methylamine on activated intermediates is employed.
- The amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, such as ethanol or ether, to yield the stable hydrochloride salt form.
Representative Preparation Procedure
Research Findings and Optimization Notes
- The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent in related carbamate and amine functionalizations has improved yields and reduced purification steps in analogous systems, suggesting potential applicability in this compound’s synthesis.
- Mild reaction conditions and the avoidance of harsh reagents are emphasized to preserve the integrity of the sensitive isoxazoline ring.
- Chromatographic purification remains essential for isolating pure product due to possible side reactions during cycloaddition and substitution steps.
- The hydrochloride salt form improves compound stability, solubility, and handling, which is critical for downstream applications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Remarks |
|---|---|---|
| Solvent | Methanol, Dichloromethane, Ethanol | Selected for solubility and reaction compatibility |
| Temperature | 0°C to 65°C | Controlled to optimize cycloaddition and substitution |
| Reaction Time | 1 to 24 hours | Varies by step; longer times for cycloaddition and salt formation |
| Purification | Column chromatography (hexane/ethyl acetate) | Essential for product purity |
| Yield | 50-80% per step | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions: [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives of the isoxazole ring.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted isoxazoles.
Scientific Research Applications
[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared to three analogues (Table 1):
[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride (CAS: 1185301-13-6)
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS: 1160245-59-9)
6-Azaspiro[2.5]octane-1-carboxylic Acid Hydrochloride (CAS: 1332530-45-6)
Table 1: Structural and Molecular Properties
*Calculated based on molecular formulas.
Key Observations :
- The 2-chlorophenyl derivative introduces aromaticity and π-π stacking capability, which may influence receptor binding .
- Conformational Flexibility : The spirocyclic amine (SY205056) lacks the isoxazole ring, instead featuring a rigid bicyclic system that restricts rotational freedom, which could impact binding specificity .
Physicochemical Properties
Table 2: Physicochemical Comparisons
*Estimated based on analogous structures.
Key Observations :
- Alkyl vs. Aryl Substitution: The ethyl and methyl analogues likely exhibit higher solubility in polar solvents (e.g., water, ethanol) compared to the 2-chlorophenyl derivative, which is hindered by its aromatic bulk .
- Thermal Stability : The spirocyclic amine’s rigid structure contributes to a higher predicted melting point, whereas the ethyl group in the target compound may disrupt crystal packing, lowering its melting point relative to the chlorophenyl derivative .
Biological Activity
[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative data.
The compound's molecular structure consists of an isoxazole ring linked to an amine group. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications. The synthesis of this compound typically involves several steps that can be optimized for yield and purity.
The mechanism of action for this compound is not fully elucidated but may involve interactions with specific biological targets such as neurotransmitter receptors or enzymes. It has been suggested that the compound can modulate enzyme activity, potentially inhibiting pathways associated with various diseases .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. For instance, a study demonstrated that the compound inhibits the growth of certain Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, experiments conducted on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Isoxazole Derivative A | Moderate antimicrobial | Unknown |
| Isoxazole Derivative B | Strong anticancer | Apoptosis induction |
Case Studies
- Antimicrobial Study : A laboratory investigation assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with the compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability (p < 0.05) and increased apoptotic markers such as cleaved caspase-3.
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the crystal structure of [(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX programs (SHELXL for refinement and SHELXT for structure solution). SHELXL allows robust refinement of anisotropic displacement parameters and hydrogen bonding networks, while SHELXT automates space-group determination and initial model generation. Validate results using WinGX for data integration and ORTEP for graphical representation of thermal ellipsoids .
Q. How is this compound synthesized?
- Methodological Answer : Adapt methodologies from analogous dihydroisoxazole derivatives. For example, react hydroxylamine hydrochloride with a prochiral nitrile or ketone precursor under acidic conditions. Use Bi₂O₃-TiO₂ nanocatalysts to enhance regioselectivity and reduce side reactions. Purify via ethanol recrystallization, and confirm purity via elemental analysis and NMR spectroscopy .
Q. Why is the hydrochloride salt form preferred for this amine, and how should it be handled?
- Methodological Answer : The hydrochloride salt improves stability and shelf-life by reducing hygroscopicity and oxidative degradation. Store at 2–8°C in airtight containers under inert gas. To regenerate the free base, neutralize with aqueous NaOH (1 M) and extract with dichloromethane. Monitor pH to avoid decomposition .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray diffraction : Resolve stereochemical ambiguities via SHELXL refinement of Flack parameters .
- NMR : Assign diastereotopic protons using 2D NOESY or COSY. For dynamic systems, perform variable-temperature NMR to assess conformational exchange .
- DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian) to identify discrepancies caused by solvent effects or crystal packing .
Q. What strategies optimize reaction conditions to improve diastereomeric purity in dihydroisoxazole synthesis?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or chiral auxiliaries to control stereochemistry.
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Kinetic resolution : Employ enzymatic catalysts (e.g., lipases) for enantioselective hydrolysis of intermediates.
- Crystallization : Optimize solvent mixtures (e.g., DMF/acetic acid) for selective diastereomer precipitation .
Q. How can stability studies under varying storage conditions inform long-term handling protocols?
- Methodological Answer :
- Accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC-UV for decomposition products (e.g., free amine or oxidized byproducts).
- Light sensitivity : Use UV-Vis spectroscopy to assess photodegradation kinetics under ICH Q1B guidelines.
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds to define safe handling temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
